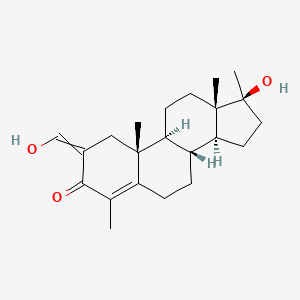
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is a synthetic androgenic-anabolic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound is primarily used in scientific research to study its effects on muscle growth, protein synthesis, and other physiological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Methylation: Introduction of methyl groups at the 4 and 17alpha positions.
Hydroxymethylene Addition: Introduction of a hydroxymethylene group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To introduce hydrogen atoms.
Selective Methylation: Using specific reagents to achieve the desired methylation pattern.
Purification: Techniques like crystallization and chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylene group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
科学研究应用
4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is used in various fields of scientific research:
Chemistry: To study the effects of structural modifications on steroid activity.
Biology: To investigate its role in muscle growth and protein synthesis.
Medicine: As a potential therapeutic agent for conditions like muscle wasting and osteoporosis.
Industry: In the development of performance-enhancing drugs and supplements.
作用机制
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic processes such as protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Primary targets for the compound’s action.
Gene Expression Pathways: Involved in muscle growth and protein synthesis.
相似化合物的比较
Testosterone: The parent compound with both anabolic and androgenic effects.
Methandrostenolone: Another synthetic anabolic steroid with similar properties.
Oxandrolone: Known for its anabolic effects with minimal androgenic activity.
Uniqueness: 4,17alpha-Dimethyl-2-hydroxymethylene Testosterone is unique due to its specific structural modifications, which enhance its anabolic properties while reducing androgenic effects. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
38539-99-0 |
|---|---|
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-4,10,13,17-tetramethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-13-16-6-5-15-17(20(16,2)11-14(12-23)19(13)24)7-9-21(3)18(15)8-10-22(21,4)25/h12,15,17-18,23,25H,5-11H2,1-4H3/b14-12+/t15-,17+,18+,20+,21+,22+/m1/s1 |
InChI 键 |
TTXFXDNREBBNTM-QEXBXHCPSA-N |
SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |
手性 SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C(=C\O)/C1=O)C)C)(C)O |
规范 SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC(=CO)C1=O)C)C)(C)O |
同义词 |
(17β)-17-Hydroxy-2-(hydroxymethylene)-4,17-dimethyl-androst-4-en-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)






![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)
